
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a complex organic compound belonging to the class of carbohydrates. It is characterized by its intricate molecular structure, which includes an azido group, a benzylidene moiety, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
The synthesis of 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol involves several steps, starting from simpler precursors. The general synthetic route includes the following steps:
Protection of the hydroxyl groups: : The hydroxyl groups of the starting sugar are protected using benzylidene to form the benzylidene acetal.
Introduction of the azido group: : The azido group is introduced at the 2-position of the sugar molecule through a nucleophilic substitution reaction.
Introduction of the Boc group: : The Boc group is introduced at the nitrogen atom of the imino group using tert-butoxycarbonyl chloride in the presence of a base.
Purification and isolation: : The final compound is purified using chromatographic techniques and isolated as a crystalline solid.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be used to convert the azido group to an amino group.
Substitution: : Substitution reactions can occur at the azido group, leading to the formation of different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted derivatives.
科学的研究の応用
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol has several scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: : It is used in the study of carbohydrate-protein interactions and glycoprotein analysis.
Industry: : It is used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The Boc group provides protection for the imino nitrogen, preventing unwanted side reactions. The benzylidene moiety enhances the stability of the compound and facilitates its incorporation into larger molecular structures.
類似化合物との比較
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is unique due to its combination of azido, benzylidene, and Boc groups. Similar compounds include:
2-Azido-4,6-O-benzylidene-D-glucose: : Lacks the Boc group, making it less stable.
2-Azido-4,6-O-benzylidene-N-(benzyl)-1,2,5-trideoxy-1,5-imino-D-glucitol: : Uses a benzyl group instead of Boc, resulting in different reactivity.
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-D-glucose: : Similar structure but with a different sugar backbone.
特性
IUPAC Name |
tert-butyl (8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3/t12?,13?,14?,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOHGYOJFOPKE-IBHBGHMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C([C@H]2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)

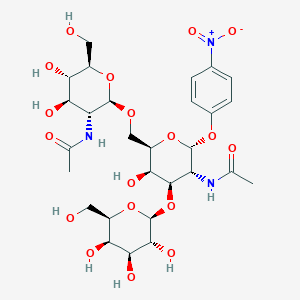
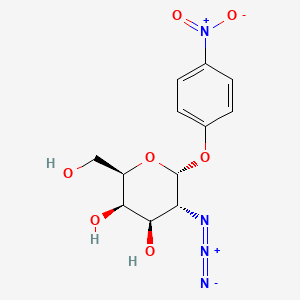
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

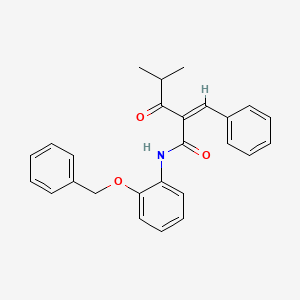
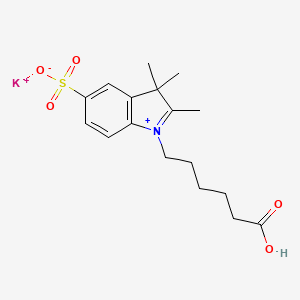

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
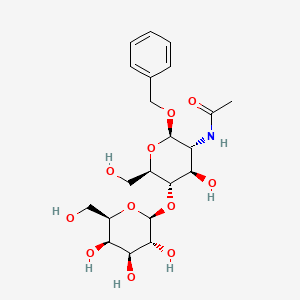
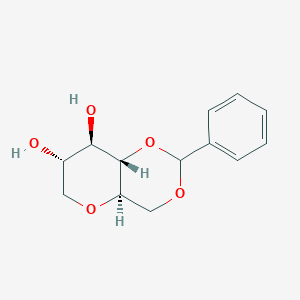
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140104.png)
